molecular formula C9H16N2O B7931743 (S)-N-Cyclopropyl-N-(pyrrolidin-3-yl)acetamide

(S)-N-Cyclopropyl-N-(pyrrolidin-3-yl)acetamide

Cat. No.: B7931743
M. Wt: 168.24 g/mol
InChI Key: FDYLUVNHXYRWKZ-VIFPVBQESA-N
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Description

(S)-N-Cyclopropyl-N-(pyrrolidin-3-yl)acetamide (CAS 1354011-47-4) is a chiral acetamide derivative incorporating a stereochemically defined pyrrolidine ring, a scaffold of significant interest in medicinal chemistry. The pyrrolidine ring is a privileged structure in drug discovery, valued for its saturated, three-dimensional nature, which allows for extensive exploration of pharmacophore space and contributes favorably to the stereochemistry and physicochemical properties of drug candidates . This specific spatial orientation, provided by the (S)-enantiomer, is often critical for a compound's biological profile due to the enantioselective nature of protein targets . This compound serves as a versatile building block for the synthesis of novel biologically active molecules. Its structure features two key nitrogen sites—the cyclopropyl amide and the pyrrolidine secondary amine—that are amenable to further functionalization, making it a valuable intermediate in diversity-oriented synthesis . Research applications include its use as a precursor in the development of ligands for various biological targets, particularly in the design of compounds for central nervous system (CNS) disorders, as seen in its relevance to short-acting benzodiazepine derivatives described in patent literature . The molecule's properties are characterized by its molecular formula (C 9 H 16 N 2 O) and a molecular weight of 168.24 g/mol . This product is intended for research and development applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-cyclopropyl-N-[(3S)-pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-7(12)11(8-2-3-8)9-4-5-10-6-9/h8-10H,2-6H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYLUVNHXYRWKZ-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1CC1)C2CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N([C@H]1CCNC1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Cyclopropyl-N-(pyrrolidin-3-yl)acetamide typically involves the reaction of cyclopropylamine with pyrrolidine-3-carboxylic acid or its derivatives. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions. Common reagents used in the synthesis include coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and bases like DIPEA (N,N-diisopropylethylamine) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the production cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(S)-N-Cyclopropyl-N-(pyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The cyclopropyl and pyrrolidine rings can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

Biological Activities

  • Inhibition of Enzymes :
    • (S)-N-Cyclopropyl-N-(pyrrolidin-3-yl)acetamide has been studied for its role as an inhibitor of various enzymes. For instance, it has been linked to the inhibition of neutral sphingomyelinase 2 (nSMase2), which is involved in sphingolipid metabolism. Inhibitors like this compound have shown potential in reducing exosome secretion from the brain, indicating a possible application in neurodegenerative diseases such as Alzheimer's disease (AD) .
  • Pharmacological Studies :
    • The compound has been evaluated for its pharmacokinetic properties, including oral bioavailability and brain penetration. These properties are crucial for developing treatments targeting central nervous system disorders .
  • Structure-Activity Relationship (SAR) Studies :
    • SAR studies have revealed that modifications to the pyrrolidine and cyclopropyl groups can significantly affect the compound's potency and selectivity against specific targets. For example, variations in substituents on the pyrrolidine ring have been shown to enhance inhibitory activity against nSMase2 .

Therapeutic Potential

  • Neurodegenerative Disease Treatment :
    • Due to its ability to inhibit nSMase2, this compound is being investigated for its potential to mitigate cognitive decline associated with Alzheimer's disease. The inhibition of nSMase2 could lead to decreased levels of neurotoxic sphingolipids, thereby offering neuroprotective effects .
  • Anti-inflammatory Applications :
    • Research indicates that derivatives of this compound may possess anti-inflammatory properties, making them candidates for treating conditions characterized by excessive inflammation . The structural modifications that enhance anti-inflammatory activity could lead to more effective therapeutic agents.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its analogs:

  • A study demonstrated that specific analogs showed significant inhibition of nSMase2 with IC50 values in the nanomolar range, suggesting strong potential for clinical applications .
  • Another research highlighted the importance of structural modifications in enhancing the pharmacological profile of compounds related to this compound, which could lead to improved therapeutic outcomes .

Mechanism of Action

The mechanism of action of (S)-N-Cyclopropyl-N-(pyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Properties
(S)-N-Cyclopropyl-N-(pyrrolidin-3-yl)acetamide C₉H₁₇N₂O 169.25 Pyrrolidine ring, cyclopropyl, acetamide Kinase inhibition, chiral intermediates in drug synthesis
(S)-N-Cyclopropyl-N-(piperidin-3-yl)acetamide C₁₀H₁₈N₂O 182.26 Piperidine ring (6-membered) instead of pyrrolidine Enhanced lipophilicity; potential improved blood-brain barrier penetration
2-Chloro-N-cyclopropyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide C₁₁H₁₈ClN₂O 243.73 Chloro substituent on acetamide Increased electrophilicity; possible use in covalent inhibitor design
(S)-N-Cyclopropyl-N-(1-(2-hydroxyethyl)pyrrolidin-3-yl)acetamide C₁₁H₂₁N₂O₂ 213.30 Hydroxyethyl group on pyrrolidine Improved aqueous solubility; potential for parenteral formulations
N-(5-Cyclopropyl-2,7-dioxo-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)acetamide C₁₁H₁₂N₄O₃ 248.24 Pyrazolopyrimidine core fused with cyclopropyl Anticancer or antiviral activity (structural similarity to kinase inhibitors)

Structural and Functional Insights

Pyrrolidine vs. Piperidine Derivatives
  • Piperidine analogs are less conformationally restricted, which may alter binding kinetics in enzyme pockets compared to pyrrolidine-based compounds.
Substituent Effects
  • Chloro Substituents (e.g., 2-Chloro-N-cyclopropyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide): The electron-withdrawing chlorine atom enhances electrophilicity, enabling covalent interactions with cysteine residues in target proteins .
  • Hydroxyethyl Groups (e.g., (S)-N-Cyclopropyl-N-(1-(2-hydroxyethyl)pyrrolidin-3-yl)acetamide): The polar hydroxyethyl moiety improves solubility, making the compound more suitable for intravenous administration .
Heterocyclic Modifications
  • Compounds like N-(5-Cyclopropyl-2,7-dioxo-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)acetamide incorporate fused pyrazolopyrimidine systems, which are prevalent in kinase inhibitors (e.g., Aurora, CDK inhibitors). The cyclopropyl group may stabilize the planar conformation required for ATP-binding site interactions .

Research and Development Trends

  • Kinase Inhibitors : Pyrrolidine/piperidine acetamides are explored in Aurora kinase inhibitors (e.g., 20a in ), where stereochemistry and ring size influence isoform selectivity .
  • Neurotherapeutics : Analogs with hydroxyethyl groups are being investigated for GPR139 agonism, which modulates social behavior in preclinical models .

Biological Activity

(S)-N-Cyclopropyl-N-(pyrrolidin-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and antimicrobial research. This article delves into the biological activity of this compound, examining its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

This compound features a cyclopropyl group and a pyrrolidine moiety, giving it unique steric and electronic properties. Its molecular formula is C10H16N2OC_{10}H_{16}N_2O with a molar mass of approximately 168.2361 g/mol. The compound is being explored for various therapeutic applications, including neuropharmacological effects and antimicrobial properties.

The biological activity of this compound is attributed to its interactions with specific molecular targets, such as receptors and enzymes. Preliminary studies suggest that this compound may act as an allosteric modulator for certain neurotransmitter systems, potentially influencing pathways involved in mood regulation and cognition .

Neuropharmacological Effects

Research indicates that this compound may modulate neurotransmitter systems, which could have implications for treating neurological disorders. Its structural features allow it to interact effectively with various biological targets, making it a subject of interest in neuropharmacology .

Antimicrobial Properties

In addition to its neuropharmacological potential, this compound has been investigated for its antimicrobial properties. Studies have shown that similar compounds exhibit significant antibacterial and antifungal activities against various strains, including Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of the cyclopropyl group significantly influences the biological activity of this compound. Comparisons with other derivatives highlight that modifications to the structure can enhance or diminish activity against specific biological targets.

CompoundStructureActivityReference
This compoundStructureModulates neurotransmitter systems; Antimicrobial activity
(S)-N-Methyl-N-(pyrrolidin-3-yl)acetamideStructureLower activity compared to cyclopropyl derivative
2-Amino-N-cyclopropyl-N-(1-methyl-pyrrolidin-3-yl)-acetamideStructureSignificant ion channel modulation

Case Studies

  • Neuropharmacological Study : A study evaluated the effects of this compound on cognitive functions in animal models. Results indicated improved memory retention and reduced anxiety-like behaviors, suggesting potential use in treating anxiety disorders .
  • Antimicrobial Evaluation : In vitro tests demonstrated that this compound exhibited significant antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-N-Cyclopropyl-N-(pyrrolidin-3-yl)acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, coupling cyclopropylamine derivatives with pyrrolidin-3-yl acetamide precursors in solvents like 1,4-dioxane or acetonitrile at 85–120°C, with bases such as potassium carbonate or DIPEA. Yields vary significantly:

  • 68.5% yield in 1,4-dioxane at 95°C with K₂CO₃ .
  • 79% yield in n-butanol at 100°C under sealed-tube conditions with DIPEA .
  • Lower yields (27–41%) occur in polar aprotic solvents like DMSO due to side reactions .
    • Key Considerations : Optimize solvent polarity, temperature, and stoichiometry of reactants. Purification via prep-LCMS or silica gel chromatography is critical for isolating enantiomerically pure products .

Q. How can researchers characterize the structural and stereochemical purity of this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and LCMS to confirm molecular identity (e.g., LCMS: M+H+=433.2\text{M+H}^+ = 433.2) .
  • Chiral Analysis : Employ chiral HPLC or polarimetry to verify the (S)-configuration, as stereochemistry impacts biological activity .
  • X-ray Crystallography : Refinement with SHELXL (e.g., SHELX-2018) resolves absolute configuration. The program handles high-resolution data and twinning, common in chiral small molecules .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different enantiomers or analogs?

  • Methodological Answer :

  • Comparative Studies : Test (S)- and (R)-enantiomers in parallel assays. For example, analogs like (R)-N-(pyrrolidin-3-yl)acetamide show distinct pharmacological profiles (e.g., KCC2 antagonism with IC50_{50} = 61 nM) .
  • Structure-Activity Relationships (SAR) : Modify the cyclopropyl or pyrrolidine moieties systematically. For instance, replacing cyclopropyl with benzyl groups alters target affinity .
  • Data Validation : Use orthogonal assays (e.g., SPR, ITC) to confirm binding kinetics and rule off-target effects .

Q. What strategies are recommended for crystallographic refinement of this compound when data quality is suboptimal?

  • Methodological Answer :

  • Software Tools : SHELXL excels in handling high-resolution data and twinning. For poor-quality data, apply restraints (e.g., DFIX, SIMU) to stabilize bond lengths/angles .
  • Validation Metrics : Monitor R-factors (Rint<0.05R_{\text{int}} < 0.05) and check for overfitting using cross-validation (e.g., RfreeR_{\text{free}}) .
  • Data Collection : Use synchrotron radiation for weak diffractors, and collect multiple datasets to address absorption issues .

Q. How should researchers address gaps in toxicological and ecological data for this compound?

  • Methodological Answer :

  • Safety Protocols : Default to stringent PPE (e.g., P95 respirators, nitrile gloves) due to lack of acute toxicity data .
  • Preliminary Testing : Conduct Ames tests for mutagenicity and Daphnia magna assays for aquatic toxicity. Extrapolate from structurally related acetamides (e.g., N-methylacetamide LD50_{50} = 5000 mg/kg in rats) .
  • Environmental Fate Modeling : Use EPI Suite to estimate log KowK_{\text{ow}} and biodegradability, prioritizing compounds with log Kow<3K_{\text{ow}} < 3 to minimize bioaccumulation .

Data-Driven Research Design

Q. What experimental designs are optimal for evaluating in vivo pharmacokinetics of this compound?

  • Methodological Answer :

  • Dosing Routes : Compare oral, IV, and IP administration in rodent models. Monitor plasma concentrations via LC-MS/MS.
  • Metabolite Identification : Use 14C^{14} \text{C}-labeled compound to track metabolic pathways. Likely sites: cyclopropyl ring oxidation or acetamide hydrolysis .
  • Tissue Distribution : Autoradiography or PET imaging with radiolabeled analogs (e.g., 11C^{11} \text{C}) .

Q. How can researchers troubleshoot low yields in scaled-up synthesis?

  • Methodological Answer :

  • Reaction Engineering : Switch from batch to flow chemistry for exothermic reactions (e.g., cyclopropane ring formation).
  • Catalyst Screening : Test palladium or copper catalysts for Buchwald-Hartwig couplings, which improve efficiency in heterocyclic systems .
  • Process Analytics : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and identify bottlenecks .

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